molecular formula C13H20N2O4 B1663056 2-(4-甲基哌嗪-1-羰基)-7-氧杂双环[2.2.1]庚烷-3-羧酸 CAS No. 1026680-07-8

2-(4-甲基哌嗪-1-羰基)-7-氧杂双环[2.2.1]庚烷-3-羧酸

货号 B1663056
CAS 编号: 1026680-07-8
分子量: 268.31 g/mol
InChI 键: JUQMLSGOTNKJKI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive compounds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of a 4-methylpiperazine moiety suggests that this compound may have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures such as 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized through various methods . For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane with two three-membered rings . Attached to this core is a 4-methylpiperazine group, which is a type of piperazine with a methyl group at the 4-position . Finally, the compound contains a carboxylic acid group, which is a common functional group in organic chemistry .

科学研究应用

LB-100: A Comprehensive Analysis of Scientific Research Applications

Cancer Therapy Enhancement: LB-100 has shown potential in improving outcomes for patients undergoing various chemotherapies or immunotherapies. It works by forcing cancer cells to give up their cancer-causing properties and is synergistic with WEE1 inhibition in killing cancer cells, offering a new treatment strategy .

Triggering Hyper-Activation of Cancer Signals: Unlike most current generation cancer therapies, LB-100 triggers hyper-activation of the signals responsible for the deregulated proliferation of cancer cells. This unique approach opens up new avenues for cancer treatment .

PP2A Inhibition: As a small molecule inhibitor of the PP2A phosphatase, LB-100 plays a critical role in multiple cellular functions. It has demonstrated safety in phase 1 clinical trials and shown anti-cancer activity across numerous publications .

4. Creation of Neoantigens in Cancer Cells LB-100 has been reported to disrupt the normal processing of mRNA that encodes proteins in cancer cells, leading to the creation of neoantigens. This increases the recognition of colon cancer cells by the immune system, potentially enhancing the effectiveness of immunotherapies .

作用机制

Target of Action

LB-100, also known as 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid, primarily targets Protein Phosphatase 2A (PP2A) and Protein Phosphatase 5 (PPP5C) . These enzymes play a crucial role in cell growth and metabolic homeostasis .

Mode of Action

LB-100 acts as a catalytic inhibitor of both PP2A and PPP5C . It coordinates with the active-site catalytic metals in PPP5C . This interaction inhibits the removal of phosphate groups from proteins essential for cell cycle progression .

Biochemical Pathways

The inhibition of PP2A and PPP5C by LB-100 affects multiple biochemical pathways. It triggers hyper-activation of the signals responsible for the deregulated proliferation of cancer cells . This hyper-activation becomes lethal when combined with an inhibitor of the WEE1 kinase .

Pharmacokinetics

LB-100 is administered intravenously daily for 3 days in 21-day cycles . It is characterized by a low clearance, low volume of distribution, and a short half-life . Plasma concentrations of LB-100 were similar on day 1 and 3 .

Result of Action

LB-100 has demonstrated cytotoxic activity against cancer cells in culture and antitumor activity in animals . It has been shown to force cancer cells to give up their cancer-causing properties . Specifically, colon cancer cells that developed resistance to LB-100 had lost many of the features that make the cells cancerous in the first place and were unable to form tumors in experimental animal models .

Action Environment

The action of LB-100 can be influenced by environmental factors. For instance, it has been shown to increase the responsiveness of diverse cancers to immunotherapy . LB-100 promotes the production of neoantigens and cytokines, boosts T-cell proliferation, and disrupts the DNA repair mechanisms of cancer cells, potentially improving treatment outcomes .

属性

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMLSGOTNKJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LB-100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 3
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。